Cas no 87488-84-4 (1-(2-Bromophenyl)pyrazole)

1-(2-Bromophenyl)pyrazole structure
1-(2-Bromophenyl)pyrazole structure
Nome do Produto:1-(2-Bromophenyl)pyrazole
N.o CAS:87488-84-4
MF:C9H7BrN2
MW:223.069280862808
MDL:MFCD06659065
CID:719600
PubChem ID:2795433

1-(2-Bromophenyl)pyrazole Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(2-Bromophenyl)-1H-pyrazole
    • 1-(2-bromophenyl)pyrazole
    • 1H-Pyrazole,1-(2-bromophenyl)-
    • (2-bromophenyl)pyrazole
    • 1-(2-Bromo-phenyl)-1H-pyrazole
    • 1-(2-Bromophenyl)-1H-pyrazole (ACI)
    • DTXSID00383668
    • AKOS009563090
    • AB25920
    • J-502955
    • SCHEMBL4815370
    • 87488-84-4
    • QNDJHGODPWAKAO-UHFFFAOYSA-N
    • PS-7804
    • EN300-1897183
    • CS-0060463
    • MFCD06659065
    • SY273699
    • 1-(2-bromophenyl)-1H-pyrazole, AldrichCPR
    • 1-(2-Bromophenyl)pyrazole
    • MDL: MFCD06659065
    • Inchi: 1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
    • Chave InChI: QNDJHGODPWAKAO-UHFFFAOYSA-N
    • SMILES: BrC1C(N2C=CC=N2)=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 221.97900
  • Massa monoisotópica: 221.97926 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 152
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 223.07
  • XLogP3: 2.9
  • Superfície polar topológica: 17.8Ų

Propriedades Experimentais

  • Cor/Forma: Liquid
  • Densidade: 1.5
  • Ponto de ebulição: 296.6°C at 760 mmHg
  • Ponto de Flash: 133.2°C
  • Índice de Refracção: 1.64
  • PSA: 17.82000
  • LogP: 2.63480

1-(2-Bromophenyl)pyrazole Informações de segurança

1-(2-Bromophenyl)pyrazole Dados aduaneiros

  • CÓDIGO SH:2933199090
  • Dados aduaneiros:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2-Bromophenyl)pyrazole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Key Organics Ltd
PS-7804-1MG
1-(2-Bromophenyl)-1H-pyrazole
87488-84-4 >97%
1mg
£37.00 2025-02-09
Chemenu
CM189121-5g
1-(2-Bromo-phenyl)-1H-pyrazole
87488-84-4 97%
5g
$151 2023-02-01
abcr
AB223500-1 g
1-(2-Bromophenyl)-1H-pyrazole, 96%; .
87488-84-4 96%
1g
€117.00 2022-03-04
eNovation Chemicals LLC
D956855-5g
1-(2-Bromophenyl)-1H-pyrazole
87488-84-4 95%
5g
$130 2024-06-07
Chemenu
CM189121-10g
1-(2-Bromo-phenyl)-1H-pyrazole
87488-84-4 97%
10g
$424 2021-08-05
Enamine
EN300-1897183-0.05g
1-(2-bromophenyl)-1H-pyrazole
87488-84-4
0.05g
$83.0 2023-09-18
TRC
B694988-100mg
1-(2-Bromophenyl)pyrazole
87488-84-4
100mg
$ 64.00 2023-04-18
Enamine
EN300-1897183-2.5g
1-(2-bromophenyl)-1H-pyrazole
87488-84-4
2.5g
$198.0 2023-09-18
Key Organics Ltd
PS-7804-5G
1-(2-Bromophenyl)-1H-pyrazole
87488-84-4 >97%
5g
£300.00 2025-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0375-25g
1-(2-Bromo-phenyl)-1H-pyrazole
87488-84-4 97%
25g
4579.43CNY 2021-05-08

1-(2-Bromophenyl)pyrazole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  24 h, reflux
Referência
Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes
Das, Amrita; et al, Chemical Communications (Cambridge, 2016, 52(56), 8695-8698

Método de produção 2

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: (1,3-Dihydro-1-methyl-3-phenyl-2H-imidazol-2-ylidene)diiodo(pyridine)palladium Solvents: Acetonitrile ;  24 h, 95 °C
Referência
Structure-activity comparison in palladium-N-heterocyclic carbene (NHC) catalyzed arene C-H activation- functionalization
Mondal, Moumita; et al, Journal of Molecular Catalysis A: Chemical, 2017, 426, 451-457

Método de produção 3

Condições de reacção
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  1 h, 190 °C
Referência
Catalyst-Free N-Arylation Using Unactivated Fluorobenzenes
Diness, Frederik; et al, Angewandte Chemie, 2012, 51(32), 8012-8016

Método de produção 4

Condições de reacção
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  5 min, 60 °C
Referência
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives
Machado, Antonio S.; et al, Current Organic Synthesis, 2021, 18(8), 844-853

Método de produção 5

Condições de reacção
1.1 15 min, 100 °C
Referência
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Método de produção 6

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt
2.2 0 - 5 °C
3.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
Referência
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

Método de produção 7

Condições de reacção
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  3 h, 150 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  2,2,2-Trifluoroethanol ;  rt
3.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
3.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
4.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
5.1 15 min, 100 °C
Referência
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Método de produção 8

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Fluorapatite (Ca5F(PO4)3) (copper-exchanged) Solvents: Methanol ;  12 h, rt
Referência
An Efficient N-Arylation of Heterocycles with Aryl-, Heteroaryl-, and Vinylboronic Acids Catalyzed by Copper Fluorapatite
Kantam, Mannepalli Lakshmi; et al, Helvetica Chimica Acta, 2010, 93(5), 974-979

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
Referência
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

Método de produção 10

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: 2734916-87-9 Solvents: 1,2-Dichloroethane ;  12 h, 95 °C
Referência
Tris-NHC-propagated self-supported polymer-based Pd catalysts for heterogeneous C-H functionalization
Mandal, Tanmoy; et al, Chemical Communications (Cambridge, 2021, 57(79), 10182-10185

Método de produção 11

Condições de reacção
1.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt
1.2 0 - 5 °C
2.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
Referência
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

Método de produção 12

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: (SP-4-2)-Diiodo[[(4-methoxyphenyl)methyl]bis(3-methyl-1H-imidazol-1-yl-2(3H)-yli… Solvents: Acetonitrile ;  24 h, 95 °C
Referência
Chelating Bis-N-heterocyclic Carbene-Palladium(II) Complexes for Oxidative Arene C-H Functionalization
Desai, Sai Puneet; et al, Organometallics, 2015, 34(12), 2731-2736

Método de produção 13

Condições de reacção
1.1 Reagents: Acetic acid ,  Lithium perchlorate Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  96 h, rt
Referência
Electrophotocatalysis with a trisaminocyclopropenium radical dication
Huang, He; et al, Angewandte Chemie, 2019, 58(38), 13318-13322

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, reflux
Referência
Preparation, properties, and reactivity of carbonylrhodium(I) complexes of di(2-pyrazolylaryl)amido-pincer ligands
Wanniarachchi, Sarath; et al, Journal of Organometallic Chemistry, 2011, 696(23), 3623-3636

Método de produção 15

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  2,2,2-Trifluoroethanol ;  rt
2.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
2.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
3.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
4.1 15 min, 100 °C
Referência
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
2.1 15 min, 100 °C
Referência
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

Método de produção 17

Condições de reacção
1.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
1.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
2.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
3.1 15 min, 100 °C
Referência
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

1-(2-Bromophenyl)pyrazole Raw materials

1-(2-Bromophenyl)pyrazole Preparation Products

Fornecedores recomendados
atkchemica
(CAS:87488-84-4)1-(2-Bromophenyl)pyrazole
CL8235
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:87488-84-4)1-(2-Bromophenyl)pyrazole
A842243
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):175.0/636.0